2-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Immuno-oncology Enzyme inhibition Drug discovery

CD73 research requires inhibitors with validated selectivity to ensure data integrity. 2-Phenoxy-N-(1,3-thiazol-2-yl)butanamide (CAS 5544-32-1) meets this need: • CD73 Ki = 4.70 nM (1.9× more potent than PSB-12379) • 85-fold selectivity over alkaline phosphatase (Ki = 400 nM) • 2D NMR-verified identity for batch consistency In stock at BenchChem with full documentation. Global shipping available.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 5544-32-1
Cat. No. B5055373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(1,3-thiazol-2-yl)butanamide
CAS5544-32-1
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=NC=CS1)OC2=CC=CC=C2
InChIInChI=1S/C13H14N2O2S/c1-2-11(17-10-6-4-3-5-7-10)12(16)15-13-14-8-9-18-13/h3-9,11H,2H2,1H3,(H,14,15,16)
InChIKeyFHDOBWGTTQAZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes9 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-N-(1,3-thiazol-2-yl)butanamide: Specifications & Bioactivity


2-Phenoxy-N-(1,3-thiazol-2-yl)butanamide is a synthetic small molecule with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . It belongs to the class of thiazole-containing amides, characterized by a phenoxy group linked to a butanamide chain and a 1,3-thiazol-2-yl moiety . This structural framework has been associated with multiple biological activities, most notably inhibition of the enzyme ecto-5′-nucleotidase (CD73) and antineoplastic properties [1][2].

2-Phenoxy-N-(1,3-thiazol-2-yl)butanamide: Structural Determinants of Selectivity


Within the class of thiazole amides, simple substitution cannot be assumed to preserve activity profiles. The specific positioning of the phenoxy group on the butanamide chain, the length of the linker, and the substitution pattern on the thiazole ring are critical determinants of both potency and selectivity. For instance, a direct comparator, 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide (CID: 1570036), differs only in the position of the phenoxy attachment, yet this subtle change in linker geometry can profoundly alter binding kinetics to targets like ecto-5′-nucleotidase [1][2]. Furthermore, the unsubstituted thiazole ring in this compound, compared to derivatives with 4-phenyl or 5-nitro groups, influences its pharmacokinetic properties and off-target liability [2]. Therefore, procurement decisions must be based on a quantitative, comparator-driven analysis rather than generic class assumptions.

2-Phenoxy-N-(1,3-thiazol-2-yl)butanamide: Quantitative Comparator Analysis


CD73 Inhibition: Potency vs. PSB-12379

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide demonstrates potent inhibition of rat ecto-5′-nucleotidase (CD73) with a Ki of 4.70 nM [1]. In direct comparison to the well-characterized CD73 inhibitor PSB-12379, which has a reported Ki of 9.03 nM for the rat enzyme , this compound exhibits approximately 1.9-fold greater potency. This quantitative advantage positions it as a more potent tool compound for investigating CD73-mediated adenosine signaling.

Immuno-oncology Enzyme inhibition Drug discovery

CD73 Selectivity over Alkaline Phosphatase

The compound exhibits a selectivity window of 85-fold between its primary target, rat ecto-5′-nucleotidase (Ki = 4.70 nM), and a structurally related enzyme, bovine intestinal alkaline phosphatase (Ki = 400 nM) [1]. This selectivity is critical for studies where confounding effects from alkaline phosphatase activity must be minimized. While comparative selectivity data for PSB-12379 against this specific off-target is not readily available in public domain, the quantified window provides a clear, measurable benchmark for assessing the compound's specificity in biochemical assays [2].

Target selectivity Off-target liability Assay development

Antineoplastic Activity of Thiazole Derivatives

This compound is structurally related to a series of thiazole derivatives that have demonstrated antineoplastic activity [1]. Specifically, the compound S010-018, which shares a similar thiazole-containing scaffold, exhibited selective cytotoxicity against DLD-1 (colon cancer) and HepG2 (hepatic cancer) cells, reducing cell viability and colony formation at concentrations ≤20 μM [2]. While direct quantitative data for 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide in these specific cancer cell lines is not available, the class-level evidence suggests a potential for anticancer applications, differentiating it from non-thiazole containing analogs lacking this pharmacophore.

Cancer therapeutics Cytotoxicity Lead optimization

NMR-Verified Structural Identity

The structural identity of 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide is unequivocally confirmed by 2D NMR spectroscopy, with spectra available in the SpectraBase database [1]. This level of analytical characterization is not uniformly available for all vendor-supplied thiazole analogs. For instance, while a similar compound, 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide, may be offered by various suppliers, the availability of high-quality, verified NMR data for the specific positional isomer 2-phenoxy variant provides a significant advantage in procurement, ensuring material identity and purity prior to experimental use.

Analytical chemistry Quality control Compound validation

2-Phenoxy-N-(1,3-thiazol-2-yl)butanamide: Key Application Scenarios


CD73 Adenosine Signaling in Immuno-Oncology

Given its potent inhibition of ecto-5′-nucleotidase (CD73) with a Ki of 4.70 nM [1], this compound is ideally suited as a chemical probe in in vitro studies investigating the role of CD73 in generating immunosuppressive adenosine. Its 1.9-fold greater potency compared to the reference inhibitor PSB-12379 allows for experiments at lower concentrations, minimizing potential off-target effects. Furthermore, its defined 85-fold selectivity window over alkaline phosphatase [1] ensures that observed phenotypic changes in cell-based assays can be more confidently attributed to CD73 inhibition.

SAR Studies of Thiazole Anticancer Agents

As a member of the thiazole amide class with established antineoplastic potential [2], this compound serves as a valuable comparator or starting point for medicinal chemistry campaigns. Its unsubstituted thiazole ring and specific 2-phenoxybutanamide linker provide a baseline for systematic variation. Researchers can use it to explore the impact of modifications, such as substituting the thiazole ring or altering the linker length, on both CD73 inhibition [1] and cytotoxicity profiles in cancer cell lines like DLD-1 and HepG2 [3].

Enzyme Selectivity Profiling & Assay Development

The compound's well-characterized inhibitory profile against rat ecto-5′-nucleotidase (Ki = 4.70 nM) and bovine intestinal alkaline phosphatase (Ki = 400 nM) [1] makes it a useful tool for developing and validating biochemical assays. It can be employed as a positive control for CD73 inhibition or as a reference compound to calibrate new inhibitor series. The availability of high-quality NMR reference data [4] further supports its use in analytical method development and quality control workflows.

Structurally Verified Material for Sensitive Experiments

For applications requiring the utmost confidence in chemical identity, such as in vivo studies or high-throughput screening, the availability of orthogonal analytical verification (2D NMR) [4] provides a clear procurement advantage over similar thiazole analogs that may lack such documentation. This reduces the risk associated with material misidentification and ensures reproducibility across experimental batches.

Quote Request

Request a Quote for 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.